![molecular formula C18H13ClO5 B2969512 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one CAS No. 929489-42-9](/img/structure/B2969512.png)
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzodioxin group, a methoxy group, and a benzofuranone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclic benzodioxin and benzofuranone groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the double bond in the benzofuranone group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Derivatives
Synthesis Techniques : The compound (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one is related to a group of chemicals synthesized using techniques like palladium-catalyzed oxidative aminocarbonylation-cyclization. These methods are used to create various dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showcasing significant stereoselectivity in their formation (Gabriele et al., 2006).
Electroluminescent Device Properties : Related zinc(II)-chelated complexes based on benzothiazole derivatives, including those with functional groups like methoxy, have been studied for their potential in white-light emission in electroluminescent devices. These studies emphasize the diverse applications of such compounds in advanced material science (Roh et al., 2009).
Chemical Reactions and Properties
Reactivity Studies : The reactivity of similar compounds, such as reactions of benzofurans with various agents, has been a subject of study. These reactions demonstrate the diverse chemical behavior and potential applications of these compounds in synthetic chemistry (Tanemura et al., 1993).
Polymerization and Material Science : Studies have been conducted on the copolymerization of bio-based benzoxazines, which are related to the chemical structure . These findings are important for developing new materials with desirable properties for various industrial applications (Wang et al., 2012).
Mechanisms of Dioxin Formation : Understanding the mechanisms of dioxin formation, especially in high-temperature conditions, is crucial. Studies on the oxidative thermal degradation of related chlorophenols have provided insights into the formation of various dioxins and furans, which is vital for environmental science and pollution control (Evans & Dellinger, 2005).
Applications in Sensing and Detection
Luminescent Sensors : Zinc(II)-based metal-organic frameworks derived from similar compounds have been explored as luminescent sensors for selective detection of substances like picric acid. These studies highlight the potential use of such compounds in developing advanced sensing technologies (Wang et al., 2019).
Gas-Liquid Chromatography : Research has been done on the synthesis and application of liquid crystals, including benzofuran derivatives, as stationary phases in gas-liquid chromatography. This application is significant in analytical chemistry for the separation of complex mixtures (Naikwadi et al., 1980).
Medical and Biological Research
- Antitumor and Antimicrobial Activity : Compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, related to the compound , have been isolated from marine fungi and shown to possess moderate antitumor and antimicrobial activity. This highlights potential applications in pharmaceutical research (Xia et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-21-13-2-3-14-15(7-13)24-16(17(14)20)6-10-4-12(19)5-11-8-22-9-23-18(10)11/h2-7H,8-9H2,1H3/b16-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXBQCCOUMSYPP-SOFYXZRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.